![molecular formula C10H13NO3 B1433432 Methyl 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate CAS No. 1803592-33-7](/img/structure/B1433432.png)
Methyl 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate
Overview
Description
Methyl 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate (M5-M4,5,6,7-TH-1,2-BOx-3-COOCH3) is an organic compound belonging to the class of heterocyclic compounds. It is a white crystalline solid with a molecular weight of 157.2 g/mol. M5-M4,5,6,7-TH-1,2-BOx-3-COOCH3 has a melting point of 154-156°C and a boiling point of 230-232°C. It is insoluble in water and soluble in ethanol, methanol, and acetone. M5-M4,5,6,7-TH-1,2-BOx-3-COOCH3 has a variety of applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on benzoxazole derivatives, including structures similar to methyl 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate, has shown significant antimicrobial properties. For instance, novel 2-substituted benzoxazole derivatives were synthesized and demonstrated antimicrobial activity, highlighting the pharmacological importance of benzoxazole-containing heterocyclic rings (G. Balaswamy et al., 2012). Another study synthesized a series of novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles, which were also evaluated for their antimicrobial activity against various bacteria (Sunil Vodela et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of benzoxazole derivatives have been explored in different studies. One such investigation involved the reaction of bis(4-chloro-1,2-benzoquinone 2-oximato)copper(II) with dimethyl acetylenedicarboxylate under various conditions, yielding methyl 5-chloro-1,3-benzoxazole-2-carboxylate, which sheds light on the role of water in such reactions (C. Castellani & R. Millini, 1984).
Antimicrobial and Antitumor Activities
Further research into benzoxazole derivatives has revealed their potential in antimicrobial and antitumor applications. A study on the design, synthesis, and screening of some novel benzoxazole-based 1,3,4-oxadiazoles showed potential as antimicrobial agents, indicating the broad utility of these compounds in developing new therapeutic agents (N. Jayanna et al., 2013).
Anti-Inflammatory and Cytotoxic Agents
Benzoxazole derivatives have also been identified for their anti-inflammatory and cytotoxic properties. A study focused on synthesizing 2-halogenatedphenyl benzoxazole-5-carboxylic acids and evaluating their anti-inflammatory activity and cytotoxicity against various cell lines. Some derivatives exhibited significant anti-inflammatory activity and cytotoxicity, highlighting the potential of benzoxazole derivatives as therapeutic agents (Sumit Thakral et al., 2022).
properties
IUPAC Name |
methyl 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-3-4-8-7(5-6)9(11-14-8)10(12)13-2/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMGWAZBCBGPRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NO2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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